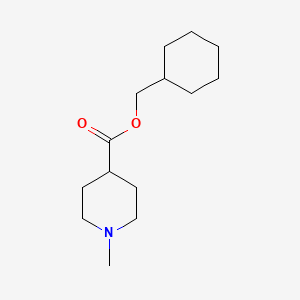
lithium;(3-phenylcyclopenten-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;(3-phenylcyclopenten-1-yl)benzene is an organolithium compound that features a lithium atom bonded to a (3-phenylcyclopenten-1-yl)benzene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;(3-phenylcyclopenten-1-yl)benzene typically involves the reaction of (3-phenylcyclopenten-1-yl)benzene with a lithium reagent. One common method is the reaction of (3-phenylcyclopenten-1-yl)benzene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency, yield, and safety, with considerations for the handling and disposal of lithium reagents and solvents.
化学反应分析
Types of Reactions
Lithium;(3-phenylcyclopenten-1-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted benzene derivatives.
科学研究应用
Lithium;(3-phenylcyclopenten-1-yl)benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of mood disorders.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which lithium;(3-phenylcyclopenten-1-yl)benzene exerts its effects involves the interaction of the lithium ion with various molecular targets. Lithium ions can influence the activity of enzymes, ion channels, and neurotransmitter systems. The compound’s unique structure allows it to participate in specific chemical reactions, facilitating the formation of new bonds and the modification of existing ones.
相似化合物的比较
Similar Compounds
Lithium phenylcyclopentadienide: Similar in structure but lacks the benzene ring.
Lithium benzyl: Contains a benzene ring but differs in the cyclopentene moiety.
Lithium cyclopentadienide: Contains a cyclopentadienyl ring but lacks the phenyl group.
Uniqueness
Lithium;(3-phenylcyclopenten-1-yl)benzene is unique due to the presence of both a phenyl group and a cyclopentene ring, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in both research and industrial settings.
属性
CAS 编号 |
113443-58-6 |
|---|---|
分子式 |
C17H15Li |
分子量 |
226.3 g/mol |
IUPAC 名称 |
lithium;(3-phenylcyclopenten-1-yl)benzene |
InChI |
InChI=1S/C17H15.Li/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h1-10,13H,11-12H2;/q-1;+1 |
InChI 键 |
AXVDORKDEXZZRF-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C1CC(=C[C-]1C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)






![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)



